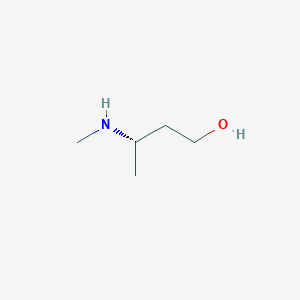
(3S)-3-(methylamino)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-(Methylamino)butan-1-ol is an organic compound with a chiral center at the third carbon, making it optically active. This compound features a methylamino group attached to the third carbon of a butanol backbone. It is of interest in various fields of chemistry and biology due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(methylamino)butan-1-ol can be achieved through several methods, including:
Asymmetric Synthesis: Utilizing chiral catalysts or chiral starting materials to ensure the correct stereochemistry.
Reductive Amination: Reacting a suitable ketone or aldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production may involve large-scale reductive amination processes, optimized for yield and purity. Specific conditions such as temperature, pressure, and solvent choice are tailored to maximize efficiency.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction to form various amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary amines.
Substitution Products: Alkyl halides, ethers.
Applications De Recherche Scientifique
(3S)-3-(Methylamino)butan-1-ol has applications in various scientific fields:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential effects on biological systems, possibly as a neurotransmitter analog.
Medicine: Investigated for its pharmacological properties, including potential therapeutic uses.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3S)-3-(methylamino)butan-1-ol depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: Could be involved in metabolic pathways or signal transduction processes.
Comparaison Avec Des Composés Similaires
(3R)-3-(Methylamino)butan-1-ol: The enantiomer of the compound, with different optical activity.
3-Aminobutan-1-ol: Lacks the methyl group on the amino nitrogen.
N-Methyl-2-aminoethanol: A structurally similar compound with different carbon chain length.
Uniqueness: (3S)-3-(Methylamino)butan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H13NO |
|---|---|
Poids moléculaire |
103.16 g/mol |
Nom IUPAC |
(3S)-3-(methylamino)butan-1-ol |
InChI |
InChI=1S/C5H13NO/c1-5(6-2)3-4-7/h5-7H,3-4H2,1-2H3/t5-/m0/s1 |
Clé InChI |
HNNZBZKURNBXOO-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](CCO)NC |
SMILES canonique |
CC(CCO)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[2-(2-methoxyphenyl)acetyl]piperazine-1-carboxylate](/img/structure/B13886192.png)
![4-[(3-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13886208.png)
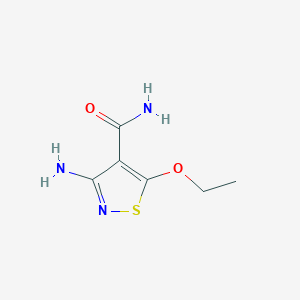
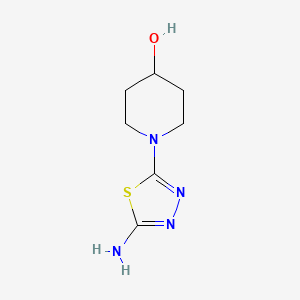
![Methyl 8-chloro-2-morpholin-4-yl-4-phenylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13886218.png)
![1-[1-(Hydroxymethyl)cyclopropyl]ethanol](/img/structure/B13886220.png)
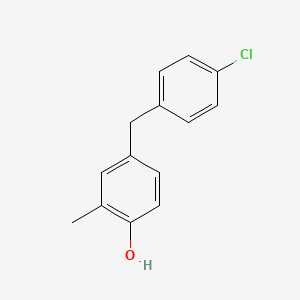
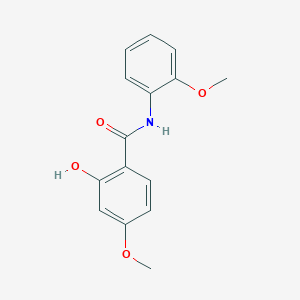
![(1S,4S)-1-methyl-7-(trifluoromethyl)-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-amine;hydrochloride](/img/structure/B13886234.png)
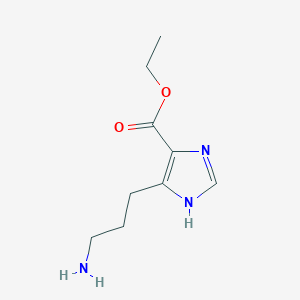
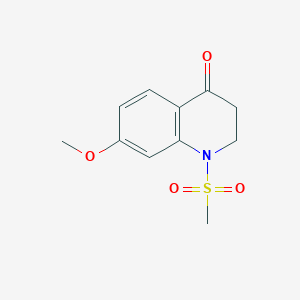
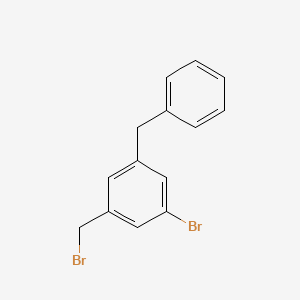
![Cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B13886270.png)

